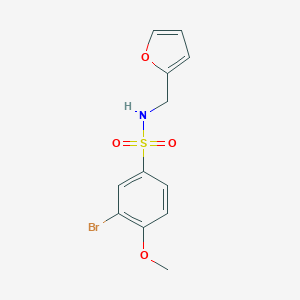![molecular formula C25H22ClF3N4O4S B299299 N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299299.png)
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. This compound is a member of the family of hydrazide-hydrazone derivatives, which have been found to exhibit various biological activities. In
Mechanism of Action
The mechanism of action of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylase (HDAC), which is involved in the regulation of gene expression. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. It has also been found to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
Advantages and Limitations for Lab Experiments
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a useful tool for studying the mechanisms of cancer, viral infections, and inflammatory diseases. However, its use in lab experiments is limited by its potential toxicity and lack of specificity for certain enzymes.
Future Directions
There are several future directions for the study of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide. One direction is to study its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, further research is needed to determine its potential toxicity and specificity for certain enzymes.
Synthesis Methods
The synthesis of N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-amino-3-(trifluoromethyl)aniline to form 4-chloro-N-(4-amino-3-(trifluoromethyl)phenylsulfonyl)aniline. This compound is then reacted with acetylacetone to form N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}acetamide. Finally, the compound is reacted with hydrazine hydrate and acetic anhydride to form N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide.
Scientific Research Applications
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral activities. It has been studied for its potential use as a therapeutic agent in the treatment of cancer, viral infections, and inflammatory diseases.
properties
Product Name |
N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide |
|---|---|
Molecular Formula |
C25H22ClF3N4O4S |
Molecular Weight |
567 g/mol |
IUPAC Name |
N-[(E)-1-(3-acetamidophenyl)ethylideneamino]-2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]acetamide |
InChI |
InChI=1S/C25H22ClF3N4O4S/c1-16(18-7-6-8-19(13-18)30-17(2)34)31-32-24(35)15-33(38(36,37)21-9-4-3-5-10-21)20-11-12-23(26)22(14-20)25(27,28)29/h3-14H,15H2,1-2H3,(H,30,34)(H,32,35)/b31-16+ |
InChI Key |
RGJDUBQNWWPQOX-WCMJOSRZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)/C3=CC(=CC=C3)NC(=O)C |
SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2)C3=CC(=CC=C3)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Bicyclo[2.2.1]heptan-2-yl)-2-(N-(2-fluorophenyl)-4-methylphenylsulfonamido)acetamide](/img/structure/B299217.png)
![2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B299220.png)
![N-(2-bromophenyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B299221.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B299222.png)
![N-(2-chlorophenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B299225.png)
![N-(2-ethoxyphenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299227.png)
![2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B299229.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B299230.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B299231.png)



![1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B299238.png)
![N-bicyclo[2.2.1]hept-2-yl-4-fluorobenzenesulfonamide](/img/structure/B299239.png)